(R)-8-(tert-Butyl)chroman-4-amine
Übersicht
Beschreibung
®-8-(tert-Butyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the tert-butyl group at the 8th position and the amine group at the 4th position of the chroman ring structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(tert-Butyl)chroman-4-amine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for ®-8-(tert-Butyl)chroman-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-8-(tert-Butyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
®-8-(tert-Butyl)chroman-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-8-(tert-Butyl)chroman-4-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the chroman ring can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-8-(tert-Butyl)chroman-4-amine: The enantiomer of ®-8-(tert-Butyl)chroman-4-amine, which may exhibit different biological activities due to its different spatial arrangement.
6-(tert-Butyl)chroman-4-amine: A similar compound with the tert-butyl group at the 6th position, which may have different chemical and biological properties.
4-Chromanone: A precursor in the synthesis of chroman derivatives, with a ketone group at the 4th position instead of an amine group.
Uniqueness
®-8-(tert-Butyl)chroman-4-amine is unique due to the specific positioning of the tert-butyl and amine groups, which confer distinct chemical reactivity and biological activity. Its enantiomeric purity also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Biologische Aktivität
(R)-8-(tert-Butyl)chroman-4-amine is a chiral compound belonging to the chroman class, characterized by its unique structural features that may confer significant biological properties. This compound is gaining attention in medicinal chemistry, particularly for its potential applications as an anti-inflammatory and anticancer agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chroman core with an amine functional group at the 4-position and a tert-butyl substituent at the 8-position. The presence of the tert-butyl group enhances lipophilicity and steric bulk, which may influence its interaction with biological targets. This compound's chemical formula is C14H19N, and its CAS number is 1221444-51-4.
Anti-inflammatory Properties
Studies indicate that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. The inhibition of TNF-α can lead to reduced inflammation in various models, making it a candidate for further pharmacological evaluation in inflammatory diseases.
Anticancer Activity
The compound has demonstrated potential anticancer properties through various mechanisms:
- Cell Cycle Arrest : this compound may induce cell cycle arrest at specific phases, particularly G2/M, which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : It has been reported to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells. This mechanism involves upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance (SPR) have shown that this compound binds effectively to enzymes and receptors involved in inflammatory pathways and cancer progression.
- Molecular Docking Studies : Computational studies suggest that the compound interacts with specific sites on target proteins, potentially altering their function and contributing to its therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-6-(Trifluoromethyl)chroman-4-amine | Fluorinated derivative | Enhanced metabolic stability due to fluorination |
(R)-8-Bromochroman-4-amine | Bromine substitution | Increased electrophilicity affecting reactivity |
(R)-7-Methoxy-chroman-4-amine | Methoxy group at position 7 | Potentially improved solubility and bioavailability |
These compounds exhibit varying biological activities based on their substituents, influencing their potential therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of chroman derivatives, including this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective concentration ranges for inducing cell death .
- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can reduce tumor growth without significant toxicity, highlighting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
(4R)-8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIBLQXMSCOST-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC2=C1OCC[C@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677286 | |
Record name | (4R)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221444-51-4 | |
Record name | (4R)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.